molecular formula C3H3N3O2 B141265 4-Nitroimidazole CAS No. 3034-38-6

4-Nitroimidazole

Cat. No. B141265
CAS RN: 3034-38-6
M. Wt: 113.08 g/mol
InChI Key: VYDWQPKRHOGLPA-UHFFFAOYSA-N
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Patent
US04021442

Procedure details

202 parts of 5-nitroimidazole is dissolved in 600 parts of formic acid (90% by weight), 250 parts of dimethyl sulfate is added and the whole is heated for 6 hours. The formic acid is distilled off in vacuo. 420 parts of water is added to the residue, the whole cooled to from 0° to 5° C. and the unreacted 5-nitroimidazole (60 parts) is centrifuged off. The mixture is adjusted to pH 10 with aqueous ammonia solution (25% by weight) and the precipitate is separated at 0° to 5° C. 130 parts of 1-methyl-5-nitroimidazole having a melting point of 58° to 60° C. is obtained; this is equivalent to a yield of 82% of theory based on reacted 4(5)-nitroimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:8][CH:7]=[N:6][CH:5]=1)([O-:3])=[O:2].[CH:9](O)=O>S(OC)(OC)(=O)=O>[CH3:9][N:8]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][N:6]=[CH:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CN=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The formic acid is distilled off in vacuo
ADDITION
Type
ADDITION
Details
420 parts of water is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the whole cooled to from 0° to 5° C.
CUSTOM
Type
CUSTOM
Details
the precipitate is separated at 0° to 5° C

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.